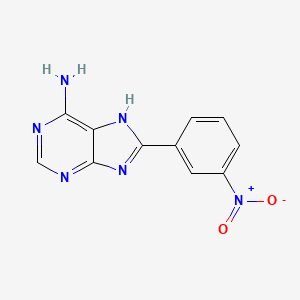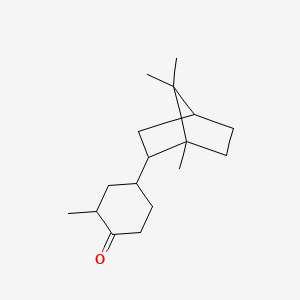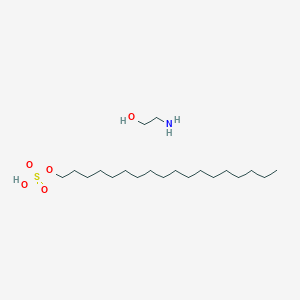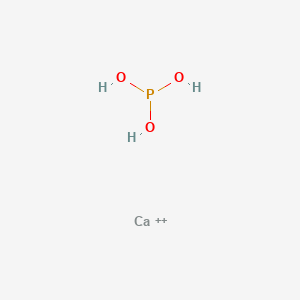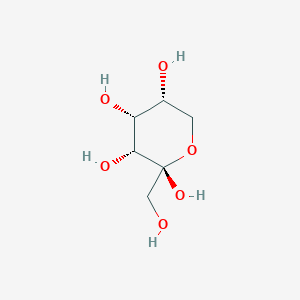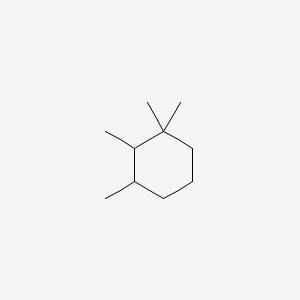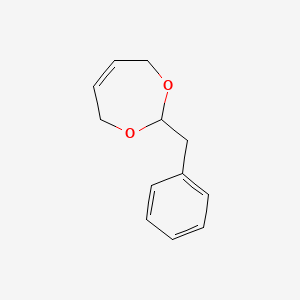
1,3-Bis((phenylsulphonyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis((phenylsulphonyl)methyl)urea is an organic compound with the molecular formula C15H16N2O5S2 It is characterized by the presence of two phenylsulphonyl groups attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis((phenylsulphonyl)methyl)urea can be synthesized through a multi-step process involving the reaction of phenylsulphonyl chloride with urea under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
化学反応の分析
Types of Reactions
1,3-Bis((phenylsulphonyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The phenylsulphonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction of the phenylsulphonyl groups can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulphonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Bis((phenylsulphonyl)methyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other chemical compounds.
作用機序
The mechanism of action of 1,3-Bis((phenylsulphonyl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulphonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also affect signaling pathways by altering the function of key proteins involved in cellular processes.
類似化合物との比較
Similar Compounds
1,3-Bis((phenylsulphonyl)methyl)thiourea: Similar structure but with a thiourea backbone.
1,3-Bis((phenylsulphonyl)methyl)guanidine: Contains a guanidine group instead of urea.
1,3-Bis((phenylsulphonyl)methyl)carbamate: Features a carbamate group in place of urea.
Uniqueness
1,3-Bis((phenylsulphonyl)methyl)urea is unique due to its specific urea backbone, which imparts distinct chemical and biological properties. The presence of phenylsulphonyl groups enhances its reactivity and potential for various applications compared to similar compounds with different backbones.
特性
CAS番号 |
76965-49-6 |
|---|---|
分子式 |
C15H16N2O5S2 |
分子量 |
368.4 g/mol |
IUPAC名 |
1,3-bis(benzenesulfonylmethyl)urea |
InChI |
InChI=1S/C15H16N2O5S2/c18-15(16-11-23(19,20)13-7-3-1-4-8-13)17-12-24(21,22)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) |
InChIキー |
LXVYBJVWOGJFJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)CNC(=O)NCS(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


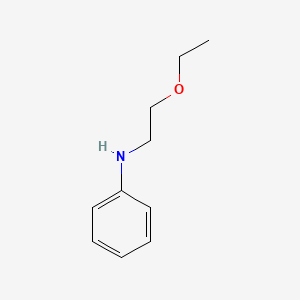
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-oxohexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12650877.png)
